![molecular formula C18H13NO B13791324 7-methylbenzo[c]acridin-11-ol CAS No. 86538-45-6](/img/structure/B13791324.png)
7-methylbenzo[c]acridin-11-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methylbenzo[c]acridin-11-ol is a heterocyclic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused tricyclic system with a hydroxyl group at the 11th position and a methyl group at the 7th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylbenzo[c]acridin-11-ol typically involves the following steps:
Oxidation of 9-methylacridines: This step involves the oxidation of 9-methylacridines using selenium dioxide (SeO2) to form the corresponding acridone.
Condensation with Aldehydes: The acridone is then condensed with aldehydes in the presence of hydroxylamine to form oximes.
Chlorination: The oximes are chlorinated using chlorine gas (Cl2) to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
7-methylbenzo[c]acridin-11-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridines.
科学的研究の応用
7-methylbenzo[c]acridin-11-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It is studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Industry: The compound is used in the development of dyes and pigments due to its photophysical properties.
作用機序
The mechanism of action of 7-methylbenzo[c]acridin-11-ol primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Acridine: The parent compound of 7-methylbenzo[c]acridin-11-ol, known for its wide range of biological activities.
9-methylacridine: A precursor in the synthesis of this compound.
Acriflavine: An acridine derivative with potent antibacterial properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group at the 11th position and a methyl group at the 7th position. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other acridine derivatives .
特性
CAS番号 |
86538-45-6 |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC名 |
7-methylbenzo[c]acridin-11-ol |
InChI |
InChI=1S/C18H13NO/c1-11-13-7-4-8-16(20)18(13)19-17-14(11)10-9-12-5-2-3-6-15(12)17/h2-10,20H,1H3 |
InChIキー |
OANMGUDQQBONBA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=NC3=C1C=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


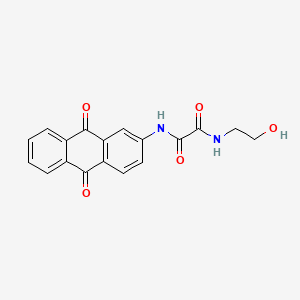

![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
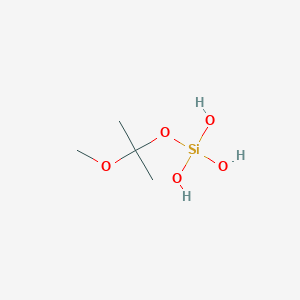
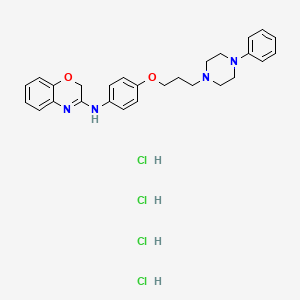
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
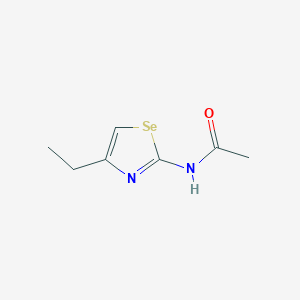
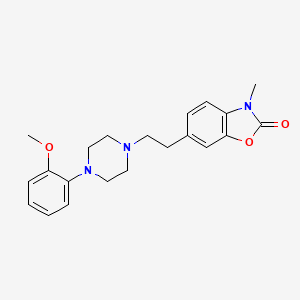
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
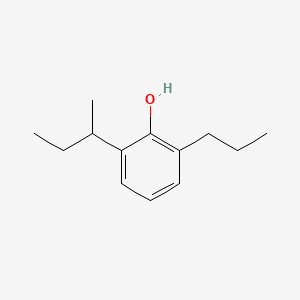
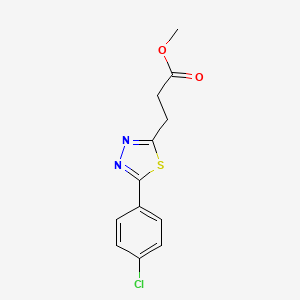

![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
